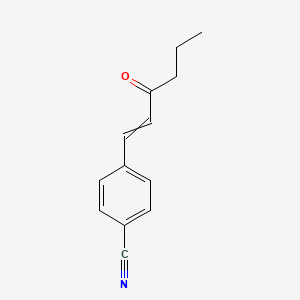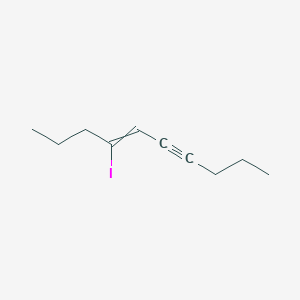
4-Iododec-4-en-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iododec-4-en-6-yne is an organic compound with the molecular formula C10H15I It is characterized by the presence of an iodine atom attached to a decen-6-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iododec-4-en-6-yne typically involves the iodination of a decen-6-yne precursor. One common method is the reaction of dec-4-en-6-yne with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iododec-4-en-6-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted alkenes, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Iododec-4-en-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Iododec-4-en-6-yne involves its interaction with molecular targets through its iodine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodopyrazole: Another iodine-containing compound with different structural features and applications.
4-Iodo-4-decen-6-yne: A stereoisomer with similar chemical properties but different spatial arrangement.
Eigenschaften
CAS-Nummer |
919123-64-1 |
|---|---|
Molekularformel |
C10H15I |
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
4-iododec-4-en-6-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-7-9-10(11)8-4-2/h9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
NWGRGYFTCNKEFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC=C(CCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


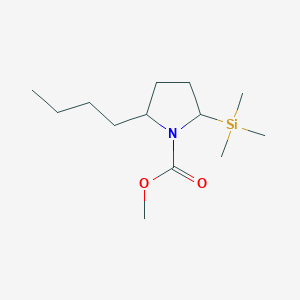
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
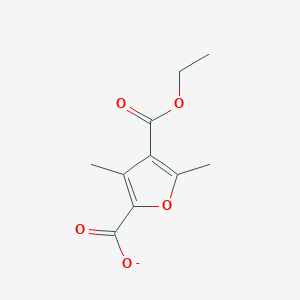
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
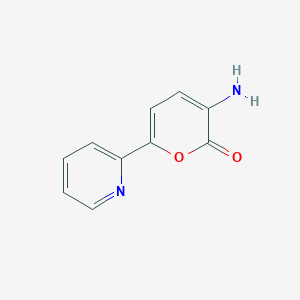
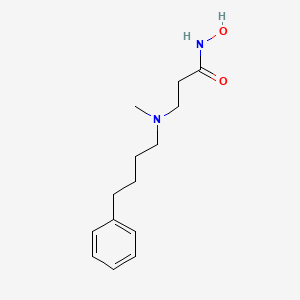
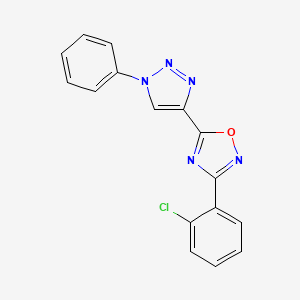
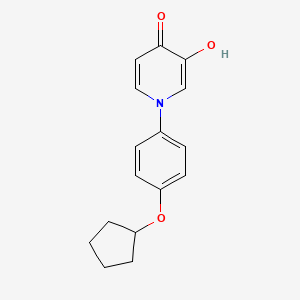
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
